(4-Bromophenyl)methylcyanamide
Description
(4-Bromophenyl)methylcyanamide is an organobromine compound featuring a cyanamide group (-NH-C≡N) attached to a methyl-substituted bromophenyl ring. Cyanamide derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and synthetic intermediates due to their reactive nitrogen-based functional groups.
Properties
CAS No. |
71695-20-0 |
|---|---|
Molecular Formula |
C8H7BrN2 |
Molecular Weight |
211.06 g/mol |
IUPAC Name |
(4-bromophenyl)methylcyanamide |
InChI |
InChI=1S/C8H7BrN2/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4,11H,5H2 |
InChI Key |
DTPFERKKFUNSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural or functional similarities with (4-Bromophenyl)methylcyanamide:
(4-Bromo-2-fluorophenyl)cyanamide (CAS: 921631-65-4): Features a fluorine atom at the 2-position of the bromophenyl ring, altering electronic effects compared to the non-fluorinated analog.
(4-Chloro-3-methylphenyl) methyl cyanocarbonimidodithioate (CAS: 152382-26-8): Incorporates sulfur atoms and a chloro-methylphenyl group, enhancing steric bulk and lipophilicity.
4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5): A benzaldehyde derivative with a bromomethyl group, differing in functional group but sharing brominated aromaticity.
Physicochemical Properties
*Calculated using atomic weights.
Functional and Application Comparisons
- Pharmaceutical Potential: (4-Bromo-2-fluorophenyl)cyanamide is explicitly used as a pharmaceutical intermediate, suggesting that the bromophenyl-methylcyanamide analog may share applications in drug discovery, particularly in kinase inhibitors or antimicrobial agents .
- Agrochemical Relevance : The sulfur-containing analog (CAS: 152382-26-8) demonstrates higher density and boiling point, traits advantageous in agrochemical formulations where stability under high temperatures is critical .
Substituent Effects on Properties
- Bromine vs. Chlorine : Bromine’s larger atomic radius increases molar mass and may enhance hydrophobic interactions compared to chlorine.
- Fluorine vs. Methyl : Fluorine’s electronegativity alters electronic distribution, while a methyl group may improve lipid solubility for membrane penetration in bioactive compounds .
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